2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol
Description
The compound 2-{[(E)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol is a Schiff base derivative characterized by a 2-chlorophenyl group attached via an imine linkage to a 2-methylpropan-1-ol backbone.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylideneamino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-7,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMIBFJYFFRHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296655 | |
| Record name | 2-{[(e)-(2-chlorophenyl)methylidene]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22563-88-8 | |
| Record name | NSC110696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(e)-(2-chlorophenyl)methylidene]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Based Condensation
A widely adopted method involves refluxing equimolar amounts of 2-amino-2-methylpropan-1-ol and 2-chlorobenzaldehyde in ethanol or methanol under acidic conditions. For example:
- Procedure :
- Dissolve 2-amino-2-methylpropan-1-ol (1.05 g, 10 mmol) and 2-chlorobenzaldehyde (1.41 g, 10 mmol) in 50 mL anhydrous ethanol.
- Add 2–3 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.
- Reflux the mixture at 80°C for 4–6 hours under nitrogen.
- Cool to room temperature, evaporate the solvent under reduced pressure, and recrystallize the residue from ethanol.
Solvent-Free Synthesis
Emerging green chemistry approaches eliminate solvents to reduce waste and energy consumption. A solvent-free protocol for analogous Schiff bases involves:
- Procedure :
- Yield : 60–75% (based on thiophene-based Schiff base syntheses).
- Advantages :
- Reduced reaction time (minutes vs. hours).
- Environmentally benign with minimal solvent use.
Advanced Catalytic and Kinetic Studies
Acid Catalysis Optimization
The role of acid catalysts was investigated using HCl, H₂SO₄, and p-toluenesulfonic acid (PTSA) in ethanol:
Solvent Effects on Reaction Kinetics
A comparative study in chloroform, acetonitrile, and DMSO revealed:
- Chloroform : Optimal yield (90%) at 60°C due to low polarity, minimizing side reactions.
- Acetonitrile : Moderate yield (75%) with faster kinetics but increased byproduct formation.
- DMSO : Poor selectivity (<20% yield) due to solvent participation in side reactions.
Structural Characterization and Validation
Spectroscopic Analysis
Single-Crystal X-ray Diffraction (SCXRD)
While no SCXRD data exists for this specific compound, analogous Schiff bases exhibit:
- Planar imine geometry : Dihedral angles between aryl rings and the C=N bond range from 60° to 75°.
- Intermolecular interactions : Weak C–H···S and C–H···π contacts stabilize crystal packing.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A pilot-scale study using a microreactor system demonstrated:
Purification Techniques
- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aldehyde.
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>99% by GC-MS).
Challenges and Mitigation Strategies
Isomer Control
The E-configuration is thermodynamically favored, but traces of the Z-isomer may form. Strategies include:
Moisture Sensitivity
Imine bonds hydrolyze in aqueous media. Solutions:
- Anhydrous conditions : Use molecular sieves or inert gas atmospheres.
- Stabilizers : Add 0.1% hydroquinone to inhibit hydrolysis during storage.
Chemical Reactions Analysis
Types of Reactions
2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the original amine and aldehyde.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that this compound exhibits potential biological activity, making it a candidate for further investigation in medicinal chemistry. Its structure suggests possible interactions with biological targets, leading to various therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could make it useful in developing new antibiotics .
- Antifungal Properties : Similar investigations have pointed to antifungal capabilities, indicating its potential in treating fungal infections.
Organic Synthesis
In organic chemistry, 2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other derivatives.
- Reduction : Reduction reactions can regenerate the amine and aldehyde from the Schiff base.
- Substitution Reactions : The chlorophenyl group can undergo nucleophilic substitution, leading to diverse substituted derivatives .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in developing new materials with specific characteristics tailored for industrial uses. Its ability to form stable bonds and interact with various substrates can lead to innovative material solutions .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- A study published in the Chemical and Pharmaceutical Bulletin highlighted its synthesis and potential applications in drug development, particularly focusing on its antibacterial properties against specific pathogens .
- Research conducted by Harada et al. (1995) investigated the compound’s reactivity in various chemical environments, demonstrating its versatility as a synthetic intermediate in organic reactions .
Mechanism of Action
The mechanism of action of 2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of structurally or functionally related compounds from the available
Table 1: Comparison of Key Features
Key Observations:
Imine vs. Amine Functionality: Unlike the target compound’s imine group, analogs like (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol feature amine linkages, which may alter reactivity and biological activity .
Chlorophenyl Substituents: Compounds such as 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] share the 2-chlorophenyl group but incorporate it into a pyridine ring system, suggesting divergent applications (e.g., as degradation products vs. active agents) .
Structural Complexity: The target compound’s simplicity (single imine linkage and short alcohol chain) contrasts with larger molecules like propaquizafop, which include quinoxaline and ester groups for herbicidal activity .
Research Findings and Limitations
- Biological Activity: No direct data on the target compound’s efficacy or toxicity is available in the provided evidence.
- Synthetic Pathways : Imine formation (via condensation of aldehydes and amines) is a common route for such compounds, but specifics for the target compound are absent in the evidence.
- Stability Concerns: Schiff bases are prone to hydrolysis; the presence of the 2-methylpropan-1-ol group may enhance solubility but reduce stability compared to more rigid analogs (e.g., thiadiazinones) .
Critical Analysis of Evidence
The provided materials lack peer-reviewed studies or structural data on 2-{[(E)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol. Key gaps include:
- Structural Ambiguity: No NMR, XRD, or spectroscopic data is provided to confirm stereochemistry or purity.
- Outdated References : Most evidence predates 2018, limiting relevance to current research trends.
Recommendations for Future Research
Synthesis Optimization : Explore greener catalytic methods for imine formation to enhance yield and stability.
Biological Screening: Test against antimicrobial or pesticidal targets, leveraging the chlorophenyl group’s known bioactivity.
Comparative Studies : Benchmark against commercial agents (e.g., buprofezin ) to identify competitive advantages.
Biological Activity
2-{[(E)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol, also known by its CAS number 22563-88-8, is a compound with a unique structural configuration that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 2-chlorobenzaldehyde with 2-amino-2-methylpropan-1-ol under reflux conditions using solvents like ethanol or methanol. This process results in the formation of a Schiff base, which can be purified through recrystallization .
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| Boiling Point | 318.2 °C |
| Density | 1.07 g/cm³ |
| Flash Point | 146.3 °C |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially leading to alterations in enzyme functions and cellular pathways. This interaction suggests possible applications in antimicrobial and antifungal therapies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of certain pathogens by disrupting their cellular processes .
Study 1: Antimicrobial Efficacy
A study published in Bioorganic and Medicinal Chemistry Letters explored various chlorophenyl derivatives for their antimicrobial properties. The findings indicated that modifications in the side chains significantly affected their efficacy against Gram-positive and Gram-negative bacteria . While the specific activity of this compound was not detailed, the trends observed provide insight into its potential effectiveness.
Study 2: Structure-Activity Relationship (SAR)
Another investigation assessed the structure-activity relationship of similar compounds, revealing that specific modifications could enhance antiproliferative activity against cancer cells. The study emphasized the importance of functional groups in determining biological outcomes, hinting at the therapeutic potential of compounds like this compound .
Q & A
Basic: What are the key synthetic pathways for synthesizing 2-{[(E)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol?
Methodological Answer:
The compound can be synthesized via Schiff base formation. A common approach involves condensing 2-methyl-2-aminopropan-1-ol with 2-chlorobenzaldehyde under mild acidic or basic conditions. For example:
- Step 1: React 2-chlorobenzaldehyde with 2-amino-2-methylpropan-1-ol in ethanol at 60–70°C for 6–12 hours.
- Step 2: Monitor the reaction via TLC or NMR to confirm imine bond formation.
- Step 3: Purify via recrystallization (e.g., using ethanol/water mixtures) .
Alternative routes may employ microwave-assisted synthesis to reduce reaction time .
Advanced: How can reaction conditions be optimized to suppress competing side reactions during Schiff base formation?
Methodological Answer:
Competing hydrolysis or oxidation can be mitigated by:
- Solvent Choice: Use anhydrous solvents (e.g., dry ethanol) to prevent hydrolysis.
- Catalysts: Add molecular sieves (3Å) to absorb water or employ Lewis acids (e.g., ZnCl₂) to enhance imine stability .
- Temperature Control: Maintain temperatures below 80°C to avoid thermal degradation. Kinetic studies via UV-Vis spectroscopy can identify optimal time-temperature profiles .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the E-configuration of the imine bond (δ 8.3–8.5 ppm for the CH=N proton) and the absence of unreacted aldehyde (δ ~10 ppm).
- IR Spectroscopy: Detect the C=N stretch (~1640–1620 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns .
Advanced: What computational strategies predict the electronic and steric effects of the 2-chlorophenyl group on reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model the compound’s HOMO/LUMO orbitals, identifying electron-deficient regions for nucleophilic attack.
- Molecular Dynamics (MD): Simulate steric hindrance from the 2-methylpropan-1-ol moiety on reaction pathways (e.g., docking studies for biological activity) .
- QSPR Models: Corrogate substituent effects (e.g., Hammett σ constants for the chloro group) with reaction rates .
Basic: How does the steric bulk of the 2-methylpropan-1-ol group influence the compound’s stability?
Methodological Answer:
The tert-alcohol group introduces steric hindrance, stabilizing the Schiff base against hydrolysis.
- Experimental Evidence: Compare hydrolysis rates (via UV-Vis kinetics) with analogs lacking the methyl group.
- Crystallography: X-ray diffraction of the compound (e.g., CCDC data) shows restricted rotation around the C=N bond, reducing susceptibility to nucleophilic attack .
Advanced: What catalytic systems enable enantioselective synthesis of chiral derivatives?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-BINOL-based catalysts in asymmetric Mannich reactions.
- Organocatalysis: Proline derivatives (e.g., L-proline) can induce enantioselectivity during imine formation.
- Metal Catalysis: Ru(II) or Co(II) complexes with chiral ligands (e.g., salen) for dynamic kinetic resolution .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C.
- Solubility: Avoid polar aprotic solvents (e.g., DMSO) that may accelerate degradation; use ethanol or acetonitrile for solutions .
Advanced: How can in silico models predict pharmacokinetic properties like bioavailability?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or Schrödinger’s QikProp calculate logP (2.1–2.5), PSA (~50 Ų), and blood-brain barrier permeability.
- Molecular Docking: Simulate interactions with CYP450 enzymes to assess metabolic pathways .
- Machine Learning: Train models on datasets of Schiff bases to predict clearance rates and toxicity thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
